molecular formula C20H16FN3O2S B11472148 4-(1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

4-(1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11472148
M. Wt: 381.4 g/mol
InChI Key: UVHDBALARGVLCE-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound that belongs to the class of pyrazolothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. Common starting materials include benzodioxole derivatives, fluorophenyl compounds, and pyrazolothiazine precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolothiazines: Other compounds in this class share similar structural features and biological activities.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety exhibit similar chemical properties and reactivity.

    Fluorophenyl Compounds: Fluorinated aromatic compounds often have unique pharmacological profiles.

Uniqueness

The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C20H16FN3O2S/c1-11-18-19(13-6-7-16-17(8-13)26-10-25-16)27-12(2)22-20(18)24(23-11)15-5-3-4-14(21)9-15/h3-9,19H,10H2,1-2H3

InChI Key

UVHDBALARGVLCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC4=C(C=C3)OCO4)C5=CC(=CC=C5)F

Origin of Product

United States

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